molecular formula C6H12N2O2 B6182551 1-hydroxypiperidine-2-carboxamide CAS No. 2624134-80-9

1-hydroxypiperidine-2-carboxamide

Cat. No.: B6182551
CAS No.: 2624134-80-9
M. Wt: 144.2
InChI Key:
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Description

1-Hydroxypiperidine-2-carboxamide is a chemical compound with the molecular formula C6H12N2O2. It is characterized by a six-membered piperidine ring with a hydroxyl group and a carboxamide group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxypiperidine-2-carboxamide can be synthesized through several methods. One common approach involves the cyclization of amino alcohols with diols in the presence of a catalyst. For instance, a Cp*Ir complex can be used to catalyze the N-heterocyclization of primary amines with diols . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2) .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactions. This method allows for the efficient production of the compound with high yields and purity. The use of Grignard reagents in a continuous flow setup has been demonstrated to provide enantioenriched piperidines in good yields .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxypiperidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxamide groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted piperidines.

Mechanism of Action

The mechanism of action of 1-hydroxypiperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

1-Hydroxypiperidine-2-carboxamide can be compared with other similar compounds, such as:

    Piperidine: A basic six-membered ring structure with a nitrogen atom.

    Piperidine-2-carboxamide: Lacks the hydroxyl group present in this compound.

    Hydroxypiperidine: Lacks the carboxamide group present in this compound.

Uniqueness: The presence of both hydroxyl and carboxamide groups in this compound makes it unique, providing it with distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

2624134-80-9

Molecular Formula

C6H12N2O2

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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